3,5-bis[(4-bromobenzoyl)amino]benzoic acid
Overview
Description
3,5-bis[(4-bromobenzoyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with two 4-bromobenzoyl amino groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis[(4-bromobenzoyl)amino]benzoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-dinitrobenzoic acid, undergoes nitration followed by reduction to yield 3,5-diaminobenzoic acid.
Acylation: The 3,5-diaminobenzoic acid is then acylated with 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The bromine atoms in the 4-bromobenzoyl groups can undergo nucleophilic substitution reactions.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group would yield a hydroxy derivative.
Hydrolysis: The products are 3,5-diaminobenzoic acid and 4-bromobenzoic acid.
Scientific Research Applications
3,5-bis[(4-bromobenzoyl)amino]benzoic acid has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of coordination polymers and metal-organic frameworks due to its multiple functional groups.
Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development studies.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The specific mechanism of action for 3,5-bis[(4-bromobenzoyl)amino]benzoic acid is not well-documented. its potential interactions with biological molecules could involve:
Binding to Proteins: The compound may interact with proteins through hydrogen bonding and hydrophobic interactions.
Inhibition of Enzymes: The bromobenzoyl groups could act as inhibitors for certain enzymes by mimicking the enzyme’s natural substrates.
Comparison with Similar Compounds
3,5-bis[(4-carboxybenzyl)oxy]benzoic acid: This compound has similar structural features but with carboxybenzyl groups instead of bromobenzoyl groups.
2-amino-3-(4-bromobenzoyl)benzoic acid: This compound is structurally similar but has only one bromobenzoyl group.
Uniqueness: 3,5-bis[(4-bromobenzoyl)amino]benzoic acid is unique due to its dual bromobenzoyl substitutions, which provide distinct chemical reactivity and potential for forming complex structures in materials science and medicinal chemistry.
Properties
IUPAC Name |
3,5-bis[(4-bromobenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O4/c22-15-5-1-12(2-6-15)19(26)24-17-9-14(21(28)29)10-18(11-17)25-20(27)13-3-7-16(23)8-4-13/h1-11H,(H,24,26)(H,25,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJYXQXGXJUKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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